N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a 1,3,4-thiadiazole core with a chromene carboxamide scaffold. The chromene moiety, substituted with chlorine and methyl groups at positions 6 and 7, respectively, is structurally analogous to bioactive chromene derivatives known for kinase inhibition or antimicrobial activity . This compound (hereafter referred to by its systematic name) has been cataloged in chemical databases (e.g., ZINC9087978, STK577020) but lacks extensive published biological data in the provided evidence. Its synthesis likely follows routes similar to structurally related 1,3,4-thiadiazole derivatives, which exhibit moderate to high yields (68–88%) and melting points between 132°C and 170°C .
Properties
Molecular Formula |
C20H14ClN3O3S2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-6-chloro-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H14ClN3O3S2/c1-11-7-16-13(8-14(11)21)15(25)9-17(27-16)18(26)22-19-23-24-20(29-19)28-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,23,26) |
InChI Key |
GZVDSUDHDLYMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a benzylsulfanyl group. This intermediate is subsequently reacted with a chromene derivative under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring.
Substitution: The chloro group in the chromene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone derivatives .
Scientific Research Applications
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or a modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound shares a 1,3,4-thiadiazole backbone with derivatives reported in , but differs in substituents and appended functional groups. Key comparisons are summarized below:
| Compound ID/Name | Thiadiazole Substituent | Side Chain/Functional Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 5h (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-...) | Benzylthio | 2-(2-Isopropyl-5-methylphenoxy)acetamide | 88 | 133–135 |
| 5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol) | 4-Chlorobenzylthio | 2-(2-Isopropyl-5-methylphenoxy)acetamide | 82 | 138–140 |
| 5m (N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-...) | Benzylthio | 2-(2-Methoxyphenoxy)acetamide | 85 | 135–136 |
| Target Compound | Benzylsulfanyl | 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide | N/A | N/A |
Key Observations:
- Substituent Effects : The benzylsulfanyl group in the target compound mirrors the benzylthio group in 5h and 5m. Chlorine substitution (as in 5j) increases melting points slightly (138–140°C vs. 133–135°C for 5h), suggesting enhanced crystallinity or intermolecular interactions .
- Chromene vs. Acetamide Side Chains : Unlike the acetamide-linked derivatives in , the target compound’s chromene-carboxamide group introduces rigidity and aromaticity, which may alter solubility and biological target specificity.
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiadiazole moiety, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H10ClN4OS2. The structure includes:
- Thiadiazole ring : Known for its biological activity.
- Benzylsulfanyl group : Enhances interaction with biological targets.
- Chlorinated chromene derivative : Potentially increases lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial and fungal strains.
A study highlighted that thiadiazole derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the benzylsulfanyl substitution may enhance this activity through better binding to bacterial enzymes .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Thiadiazole derivatives have been reported to modulate pathways involved in cancer cell proliferation and apoptosis. For example:
- Mechanism of Action : The compound may inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1), which plays a role in cortisol metabolism. This inhibition can lead to altered metabolic states conducive to cancer cell growth suppression .
- Case Studies : In vitro studies on similar thiadiazole derivatives have shown significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The growth inhibition concentration (GI50) values for these compounds were reported in the low micromolar range .
Anti-inflammatory Properties
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential therapeutic applications in conditions like arthritis or other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
| Compound Feature | Effect on Activity |
|---|---|
| Benzylsulfanyl group | Enhances binding affinity to target proteins |
| Chlorine substitution | Increases lipophilicity and cellular uptake |
| Thiadiazole ring | Essential for antimicrobial and anticancer activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
